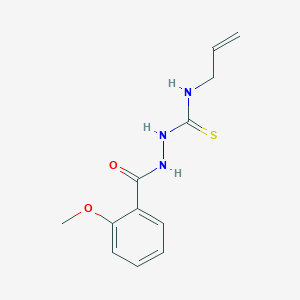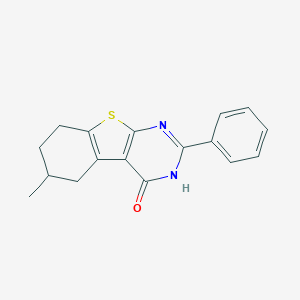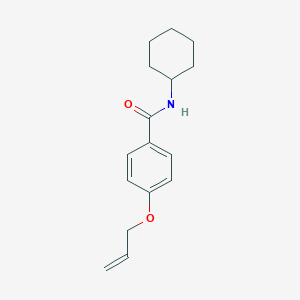
2-(3-ACETYLPHENYL)-4,7-DIPHENYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Acetylphenyl)-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetylphenyl)-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the Claisen-Schmidt condensation reaction, which is used to form the core structure of the compound . This reaction is carried out under basic or neutral conditions and often yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Acetylphenyl)-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-(3-Acetylphenyl)-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-acetylphenyl)-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with isoindole derivatives and exhibit diverse biological activities.
Thiophene Derivatives: These compounds also possess a heterocyclic structure and are known for their pharmacological properties.
Uniqueness
2-(3-Acetylphenyl)-4,7-diphenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C28H23NO3 |
|---|---|
Peso molecular |
421.5g/mol |
Nombre IUPAC |
2-(3-acetylphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C28H23NO3/c1-18(30)21-13-8-14-22(17-21)29-27(31)25-23(19-9-4-2-5-10-19)15-16-24(26(25)28(29)32)20-11-6-3-7-12-20/h2-17,23-26H,1H3 |
Clave InChI |
ZRLFIXJRKNCCHY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3C(C=CC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(Z)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B458620.png)
![3-[2-(5,5-DIMETHYL-2-OXOOXOLAN-3-YL)ACETYL]-1-(4-METHYLPHENYL)THIOUREA](/img/structure/B458622.png)
![N~1~,N~9~-bis(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)nonanediamide](/img/structure/B458623.png)

![2-chloro-N-(2-{4-nitrophenyl}-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B458625.png)

![2-bromo-N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B458631.png)
![2-(1-benzyl-2-phenylethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B458632.png)
![2-butylsulfanyl-5-cyclopentyl-5,6-dihydro-1H-benzo[h]quinazolin-4-one](/img/structure/B458635.png)
![5-cyclopentyl-2-propan-2-ylsulfanyl-5,6-dihydro-1H-benzo[h]quinazolin-4-one](/img/structure/B458636.png)
![Methyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B458638.png)


![2-{[2-(4-Propoxybenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B458642.png)
